AZD9291-345 -

AZD9291-345

Catalog Number: EVT-1534265
CAS Number:
Molecular Formula: C20H19N5O
Molecular Weight: 345.39776
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD9291-345 is a compound which has a molecule weight 345, and structurally related to AZD9291.
Synthesis Analysis

The synthesis of AZD9291-345 involves multiple steps that emphasize the importance of precision in targeting specific molecular structures associated with the epidermal growth factor receptor. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups for subsequent reactions.
  2. Key Reactions:
    • Covalent Bond Formation: A critical step involves forming a covalent bond between the compound and the cysteine residue in the ATP binding site of the epidermal growth factor receptor.
    • Optimization: Various reaction conditions such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity.
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Technical details regarding specific reagents and conditions used can vary based on proprietary methods employed by pharmaceutical companies.

Molecular Structure Analysis

The molecular structure of AZD9291-345 can be described as follows:

  • Chemical Formula: C19H21N7O3S
  • Molecular Weight: Approximately 391.48 g/mol
  • Structural Features:
    • The compound features a quinazoline core structure that is essential for binding to the epidermal growth factor receptor.
    • Substituents on the quinazoline ring enhance selectivity towards mutated forms of the receptor.

The three-dimensional conformation of AZD9291-345 allows for optimal interaction with the target receptor, facilitating its mechanism of action.

Chemical Reactions Analysis

AZD9291-345 undergoes several chemical reactions during its mechanism of action:

  1. Covalent Binding: The primary reaction involves covalent modification of the cysteine residue in the ATP binding pocket of the epidermal growth factor receptor. This irreversible binding prevents ATP from accessing its binding site, effectively inhibiting downstream signaling pathways that promote tumor growth.
  2. Metabolic Transformations: Once administered, AZD9291-345 is metabolized by hepatic enzymes, primarily cytochrome P450 enzymes, leading to various metabolites that may exhibit different pharmacological profiles.

These reactions are crucial for understanding both the therapeutic effects and potential side effects associated with AZD9291-345.

Mechanism of Action

AZD9291-345 functions through a well-defined mechanism:

  • Target Engagement: Upon administration, AZD9291-345 selectively binds to mutated forms of the epidermal growth factor receptor, including those harboring T790M mutations.
  • Inhibition of Signaling Pathways: By binding irreversibly, it inhibits downstream signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.
  • Impact on Tumor Microenvironment: The inhibition also affects tumor microenvironment interactions, potentially reducing metastasis and enhancing sensitivity to other therapeutic agents.

This multifaceted mechanism contributes to its clinical efficacy against resistant forms of lung cancer.

Physical and Chemical Properties Analysis

AZD9291-345 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates moderate solubility in aqueous solutions, which is crucial for its bioavailability.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • pKa Values: Understanding the pKa values helps predict drug behavior in biological systems, influencing absorption and distribution.

These properties are critical for formulating effective dosing regimens and ensuring optimal therapeutic outcomes.

Applications

AZD9291-345 has significant applications in clinical oncology:

  • Treatment of Non-Small Cell Lung Cancer: It is primarily used for patients with advanced non-small cell lung cancer who have developed resistance to earlier treatments due to T790M mutations.
  • Research Tool: Beyond clinical applications, AZD9291-345 serves as a valuable tool in research settings to study resistance mechanisms in cancer therapy and to develop new inhibitors targeting similar pathways.
Introduction to AZD9291 in EGFR-Mutant NSCLC

Historical Context of EGFR-Targeted Therapies in Oncology

The epidermal growth factor receptor (EGFR) represents a critical oncogenic driver in epithelial malignancies. Since Stanley Cohen's identification of EGF in 1962, research has established EGFR's role in activating downstream pathways (RAS-RAF-MEK-ERK and PI3K-AKT-mTOR) that promote tumor proliferation, angiogenesis, and metastasis [1] [7]. In non-small cell lung cancer (NSCLC), somatic EGFR mutations occur in 10–15% of Western and 40% of Asian patients, primarily as exon 19 deletions (45%) and L858R point mutations (40%) [5] [6]. These mutations confer "oncogene addiction," rendering tumors uniquely dependent on EGFR signaling [1].

The first EGFR tyrosine kinase inhibitors (TKIs), gefitinib and erlotinib, revolutionized NSCLC management in the early 2000s. By competitively inhibiting ATP binding in the tyrosine kinase domain, they induced dramatic tumor responses in mutation-positive patients. However, median progression-free survival (PFS) remained limited to 9–14 months due to inevitable resistance [5] [9]. This highlighted the urgent need for more durable therapeutic strategies.

Table 1: Milestones in EGFR-TKI Development

GenerationRepresentative AgentsKey Limitations
FirstGefitinib, ErlotinibSusceptible to T790M resistance; reversible binding
SecondAfatinib, DacomitinibDose-limited by wild-type EGFR toxicity; modest efficacy against T790M
ThirdOsimertinib (AZD9291), RociletinibC797S-mediated resistance
Fourth (Preclinical)JIN-A02Targets C797S mutation; not yet approved [5] [9]

Evolution of EGFR Tyrosine Kinase Inhibitors (TKIs)

Osimertinib (AZD9291) emerged as a third-generation TKI specifically engineered to overcome key limitations of earlier inhibitors. Its chemical structure features:

  • A pyrimidine backbone enabling high-affinity binding to mutant EGFR
  • An acrylamide group forming irreversible covalent bonds with Cys797 in the ATP-binding site
  • Selective inhibition of sensitizing (ex19del/L858R) and resistance (T790M) mutants over wild-type EGFR [3] [8]

Preclinical profiling demonstrated osimertinib's superior mutant selectivity. In LoVo cells, its IC50 against T790M/L858R mutants (11.44 nM) was 43-fold lower than against wild-type EGFR (493.8 nM) [3]. This selectivity translated to reduced off-target toxicity compared to pan-EGFR inhibitors like afatinib [9]. Crucially, osimertinib effectively suppressed signaling pathways (pEGFR, pAKT, pERK) in T790M-positive models, overcoming the ATP-affinity restoration caused by the gatekeeper mutation [6] [9].

Table 2: Preclinical Activity of Osimertinib vs. Other EGFR TKIs

ParameterGefitinibAfatinibOsimertinib
IC50 for L858R/T790M (nM)>1,000100–50011.44
WT EGFR SparingMinimalLimited43-fold selectivity
Resistance CoverageNonePartialT790M dominant [3] [4] [9]

Emergence of T790M-Mediated Resistance in NSCLC

The T790M "gatekeeper" mutation in exon 20 constitutes 50–60% of acquired resistance to first-generation TKIs [1] [9]. Structural analyses reveal that substituting threonine with methionine at residue 790:

  • Restores ATP affinity: Increases kinase domain ATP affinity 5-fold versus sensitizing mutants (Km(ATP) = 8.4 μM vs. 148 μM in L858R)
  • Sterically hinders drug binding: Methionine's bulkier side chain creates steric clashes with first-gen TKIs
  • Enhances catalytic activity: Boosts kinase activity approximately 5-fold compared to wild-type EGFR [1] [9]

In the AURA trial phase I component, 40% of TKI-naïve EGFR-mutant NSCLC patients harbored de novo T790M detected via plasma genotyping, suggesting its role in intrinsic resistance [4]. This mutation fundamentally altered the therapeutic landscape, necessitating agents capable of inhibiting EGFR despite heightened ATP affinity.

Osimertinib's clinical validation came through the AURA trial series:

  • AURA Phase I/II: In T790M-positive NSCLC post-TKI failure, osimertinib achieved 61% ORR and median PFS of 9.6 months [4]
  • AURA2 Phase II: Confirmed 70% ORR and 9.9-month PFS, with superior responses in exon 19 deletions (77% ORR) vs. L858R (59% ORR) [4]
  • AURA3 Phase III: Demonstrated 10.1-month PFS vs. 4.4 months with platinum-pemetrexed chemotherapy (HR=0.30; p<0.001) [4]

Table 3: Resistance Mechanisms to EGFR-TKIs in NSCLC

Resistance TypePrimary MechanismsPrevalence
T790M-mediatedEnhanced ATP affinity; steric hindrance50–60%
Bypass pathwaysMET amplification; HER2 upregulation10–20%
Histologic transformationSmall cell lung cancer; EMT5–10%
Apoptosis impairmentBIM deletion polymorphisms<10% [1] [7] [9]

Osimertinib's first-line efficacy was demonstrated in treatment-naïve patients in AURA expansion cohorts, yielding unprecedented median PFS of 22.1–23.4 months [4]. This established a new therapeutic paradigm: frontline use of third-gen TKIs to suppress resistance clones early. However, resistance still evolves via C797S mutations (20%), bypass mechanisms, or histologic transformation, driving ongoing development of fourth-generation inhibitors like JIN-A02 targeting C797S [5] [7].

Properties

Product Name

AZD9291-345

IUPAC Name

6-methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

Molecular Formula

C20H19N5O

Molecular Weight

345.39776

InChI

InChI=1S/C20H19N5O/c1-25-12-15(14-5-3-4-6-18(14)25)16-9-10-22-20(23-16)24-17-11-13(21)7-8-19(17)26-2/h3-12H,21H2,1-2H3,(H,22,23,24)

InChI Key

SXZXCNQSJYGNTI-UHFFFAOYSA-N

SMILES

NC1=CC(NC2=NC(C3=CN(C4=C3C=CC=C4)C)=CC=N2)=C(C=C1)OC

Solubility

Soluble in DMSO, not in water

Synonyms

AZD9291345; AZD-9291345; AZD 9291345

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.